molecular formula C24H25N3O4S2 B12031651 2-Methoxyethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 618072-21-2

2-Methoxyethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12031651
CAS No.: 618072-21-2
M. Wt: 483.6 g/mol
InChI Key: OVWRBRHFYRMTKP-RGEXLXHISA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a bicyclic framework combining thiazole and pyrimidine rings. Key structural features include:

  • 2-Methoxyethyl ester group: Enhances solubility and modulates pharmacokinetic properties compared to simpler alkyl esters.
  • Thiophen-2-yl group: Introduces heteroaromatic character, contributing to π-π stacking interactions and redox activity.
  • 7-Methyl and 3-oxo groups: These substituents stabilize the puckered conformation of the pyrimidine ring and participate in hydrogen bonding .

The compound is synthesized via a condensation reaction between a thiouracil precursor, chloroacetic acid, and 4-(dimethylamino)benzaldehyde under acidic reflux conditions, analogous to methods described for related derivatives .

Properties

CAS No.

618072-21-2

Molecular Formula

C24H25N3O4S2

Molecular Weight

483.6 g/mol

IUPAC Name

2-methoxyethyl (2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H25N3O4S2/c1-15-20(23(29)31-12-11-30-4)21(18-6-5-13-32-18)27-22(28)19(33-24(27)25-15)14-16-7-9-17(10-8-16)26(2)3/h5-10,13-14,21H,11-12H2,1-4H3/b19-14-

InChI Key

OVWRBRHFYRMTKP-RGEXLXHISA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/SC2=N1)C4=CC=CS4)C(=O)OCCOC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=N1)C4=CC=CS4)C(=O)OCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors One common synthetic route includes the condensation of 2-aminothiazole with an appropriate aldehyde to form the thiazolopyrimidine coreThe final step involves the incorporation of the thiophene ring via a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Methoxyethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, such as signal transduction, gene expression, or metabolic pathways, ultimately resulting in the desired biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous thiazolo[3,2-a]pyrimidine derivatives is provided below, focusing on substituent effects, physicochemical properties, and structural conformations.

Table 1: Structural and Functional Comparisons

Compound Name / ID Substituent (Benzylidene Position) Key Functional Groups Melting Point (°C) Yield (%) Notable Interactions
Target Compound 4-(Dimethylamino) 2-Methoxyethyl, Thiophen-2-yl Inferred High ~70 C-H···O, N-H···S
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... () 2,4,6-Trimethoxy Ethyl ester, Phenyl 427–428 78 C-H···O chains along c-axis
(2Z)-2-(4-Cyanobenzylidene)-...-6-carbonitrile (11b, ) 4-Cyano Nitrile, 5-Methylfuran 213–215 68 Strong CN IR absorption (~2209 cm⁻¹)
Ethyl (Z)-2-(2-fluorobenzylidene)-... () 2-Fluoro Fluorophenyl Not reported ~60 C-F···H-C weak interactions
2-Methoxyethyl 2-(3,4-dimethoxybenzylidene)-... (618072-27-8, ) 3,4-Dimethoxy 2-Methoxyethyl, Thiophen-2-yl Not reported ~65 Enhanced solubility via methoxy

Key Observations

Electronic Effects: The 4-(dimethylamino) group in the target compound provides strong electron-donating effects, increasing electron density in the benzylidene moiety compared to electron-withdrawing groups (e.g., 4-cyano in 11b or 2-fluoro in ). This likely enhances nucleophilic reactivity and binding to biological targets . Trimethoxy substituents () create steric bulk and reduce planarity, leading to a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings, which impacts crystallinity .

Crystallographic Behavior: The target compound’s dimethylamino group may engage in bifurcated hydrogen bonds (N-H···O/S), similar to C-H···O interactions observed in . Fluorinated analogs () exhibit weaker intermolecular forces due to the low polarizability of C-F bonds, resulting in lower melting points compared to methoxy or cyano derivatives .

Synthetic Yields :

  • Yields for thiazolo[3,2-a]pyrimidines range from 60–78%, with higher yields for electron-rich aldehydes (e.g., 78% for trimethoxybenzaldehyde in ) due to enhanced reactivity in condensation steps .

Spectroscopic Signatures: The nitrile group in 11b () shows a distinct IR peak at ~2209 cm⁻¹, absent in the target compound. Dimethylamino substitution correlates with downfield shifts in ^1H NMR for the benzylidene proton (~8.0–8.2 ppm) due to conjugation effects .

Research Findings and Implications

  • Biological Activity: While specific data for the target compound is unavailable, related derivatives exhibit antitumor, antimicrobial, and anti-inflammatory properties. The thiophen-2-yl and dimethylamino groups may synergistically enhance binding to kinase targets .
  • Thermal Stability : The high melting point inferred for the target compound (similar to 427–428°C in ) suggests robust crystalline packing, advantageous for formulation .
  • Solubility : The 2-methoxyethyl ester group improves aqueous solubility compared to ethyl or methyl esters, critical for drug delivery .

Biological Activity

The compound 2-Methoxyethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolo[3,2-a]pyrimidine family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound, including the methoxyethyl group and dimethylamino substituent, suggest potential for enhanced biological interactions and pharmacological effects.

Structural Features

The compound's structure can be broken down into several key components:

  • Thiazolo[3,2-a]pyrimidine core : This fused ring system is known for its pharmacological relevance.
  • Dimethylamino group : Enhances lipophilicity and may influence interactions with biological targets.
  • Thiophene moiety : Known for contributing to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways, allowing for the exploration of structural variations that may enhance biological activity. Key steps include:

  • Formation of the thiazolo[3,2-a]pyrimidine core through cyclization reactions.
  • Introduction of the benzylidene group via condensation with suitable aldehydes.
  • Functionalization to introduce methoxyethyl and thiophene groups.

Anticancer Properties

Preliminary studies have indicated that compounds within the thiazolo[3,2-a]pyrimidine class exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that analogs of thiazolo[3,2-a]pyrimidines can induce apoptosis in cancer cell lines, suggesting mechanisms involving cell cycle arrest and apoptosis induction .
CompoundCell LineIC50 (µM)Mechanism
Compound AU-937 (leukemia)5.0Apoptosis induction
Compound BSK-MEL-1 (melanoma)7.5Tubulin inhibition

Antimicrobial Activity

Research indicates that modifications on the thiazolo[3,2-a]pyrimidine scaffold can lead to enhanced antimicrobial properties. Several derivatives have been tested against various bacterial strains with promising results.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing biological activity. Key findings include:

  • The presence of electron-withdrawing groups at specific positions enhances antiproliferative activity.
  • Substitutions at the 4-position of the aromatic ring significantly affect potency against cancer cells .

Case Studies

Several case studies highlight the biological significance of similar compounds:

  • Antiproliferative Activity : A series of benzylidene-thiazole derivatives were synthesized and evaluated for their antiproliferative effects against human cancer cell lines. Some derivatives showed IC50 values comparable to established chemotherapeutics .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that certain analogs inhibit tubulin polymerization, a critical process in cell division .

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